molecular formula C7H13NO2 B13000845 3-(Ethylamino)cyclobutane-1-carboxylic acid

3-(Ethylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13000845
M. Wt: 143.18 g/mol
InChI Key: GDBQEOUWTFARGL-UHFFFAOYSA-N
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Description

3-(Ethylamino)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethylamino group and a carboxylic acid group. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-containing compounds, including 3-(ethylamino)cyclobutane-1-carboxylic acid, often involves [2+2] cycloaddition reactions . This method is widely used due to its efficiency in forming cyclobutane rings. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Ethylamino)cyclobutane-1-carboxylic acid is utilized in various scientific research fields due to its unique chemical properties :

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 3-(Ethylamino)cyclobutane-1-carboxylic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(ethylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-8-6-3-5(4-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

GDBQEOUWTFARGL-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)C(=O)O

Origin of Product

United States

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